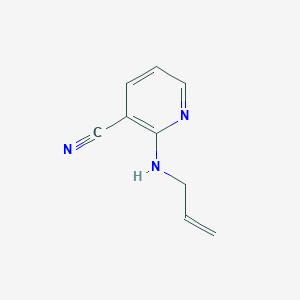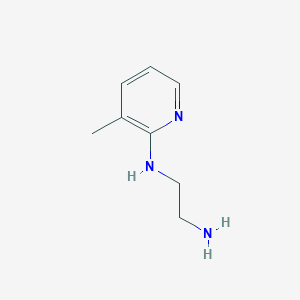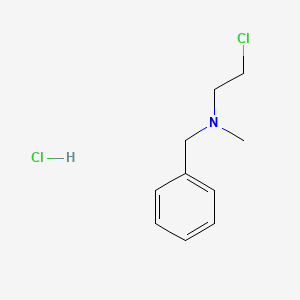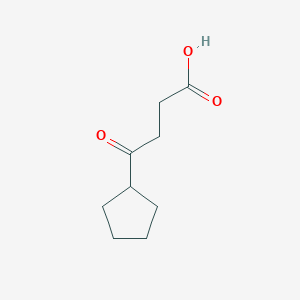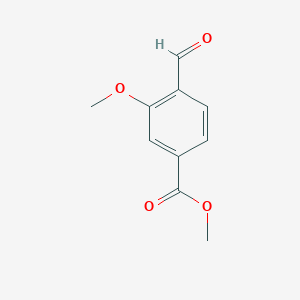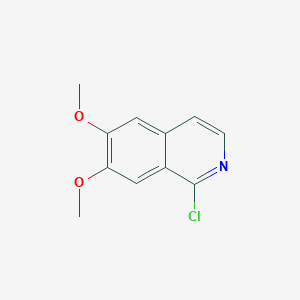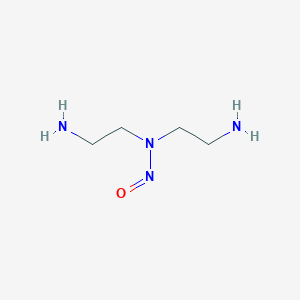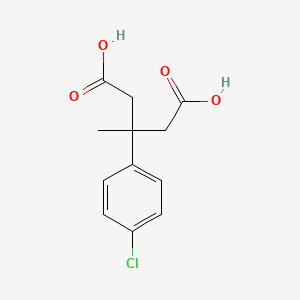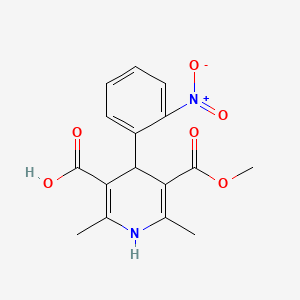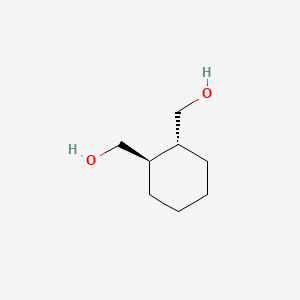![molecular formula C8H5F3N2O B1354820 7-Trifluormethyl-benzo[d]isoxazol-3-ylamin CAS No. 229623-52-3](/img/structure/B1354820.png)
7-Trifluormethyl-benzo[d]isoxazol-3-ylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine is a chemical compound with the molecular formula C8H5F3N2O and a molecular weight of 202.14 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to the benzo[d]isoxazole ring, which is further substituted with an amino group at the 3-position. It is a solid at room temperature and is typically off-white in color.
Wissenschaftliche Forschungsanwendungen
7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It serves as a tool in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 7-trifluoromethyl-1,2-benzisoxazole and an amine source.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the formation of the desired product.
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial Production Methods: In an industrial setting, the production of 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine is scaled up using reactors and other equipment designed for large-scale chemical synthesis. The process involves careful monitoring of reaction parameters to ensure consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wirkmechanismus
The mechanism by which 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Benzo[d]isoxazol-3-ylamine: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
Trifluoromethyl-substituted benzene derivatives: These compounds share the trifluoromethyl group but differ in their core structures and functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-1,2-benzoxazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-3-1-2-4-6(5)14-13-7(4)12/h1-3H,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZYYENSQAOYKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)ON=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444701 |
Source


|
| Record name | 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229623-52-3 |
Source


|
| Record name | 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
